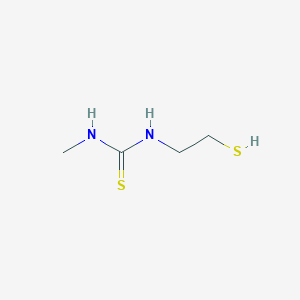

N-Methyl-N'-(2-sulfanylethyl)thiourea

Description

N-Methyl-N'-(2-sulfanylethyl)thiourea is a thiourea derivative characterized by a methyl group on one nitrogen atom and a 2-sulfanylethyl (mercaptoethyl) substituent on the adjacent nitrogen. Thioureas are organosulfur compounds with the general structure [R¹R²N][R³R⁴N]C=S, where sulfur replaces the oxygen atom in urea. This substitution imparts distinct chemical and biological properties, including enhanced nucleophilicity and metal-binding capabilities due to sulfur's larger atomic radius and polarizability .

The compound’s structure features a thiol (-SH) group in the sulfanylethyl chain, which may influence its redox activity, tautomerism (thione vs. thiol forms), and intermolecular interactions . Such derivatives are often explored for pharmacological applications, including enzyme inhibition and antimicrobial activity, owing to their ability to interact with biological targets like kinases or membrane proteins .

Properties

CAS No. |

61085-24-3 |

|---|---|

Molecular Formula |

C4H10N2S2 |

Molecular Weight |

150.3 g/mol |

IUPAC Name |

1-methyl-3-(2-sulfanylethyl)thiourea |

InChI |

InChI=1S/C4H10N2S2/c1-5-4(8)6-2-3-7/h7H,2-3H2,1H3,(H2,5,6,8) |

InChI Key |

SMUCJORXVWLBEU-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=S)NCCS |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Functional Variations

The table below compares N-Methyl-N'-(2-sulfanylethyl)thiourea with structurally analogous thiourea derivatives:

Key Observations :

- Substituent Effects : The presence of a sulfanylethyl group distinguishes the target compound from derivatives with aryl (e.g., 2-methylphenyl) or alkyl (e.g., tert-butyl) substituents. The -SH group may enhance interactions with metal ions or cysteine residues in proteins, unlike inert alkyl/aryl groups .

- Metabolic Stability : Unlike N-Methyl-N'-(hydroxymethyl)thiourea, which degrades rapidly to formaldehyde , the sulfanylethyl analog’s thiol group could confer stability or participate in disulfide bond formation, altering pharmacokinetics.

Pharmacokinetic and Toxicological Profiles

- Metabolism: N-Methyl-N'-(hydroxymethyl)thiourea undergoes rapid hydrolysis in vivo, releasing formaldehyde, a known toxin . The sulfanylethyl analog’s metabolic pathway remains unstudied but may involve glutathione conjugation or oxidation of the thiol group.

- Toxicity : Thioureas generally exhibit low acute toxicity but may pose risks through chronic exposure (e.g., thyroid disruption). Substituents like sulfanylethyl could mitigate or exacerbate these effects depending on their reactivity .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |

|---|---|---|---|---|

| This compound | C₄H₁₀N₂S₂ | 150.26 | 0.5 | Moderate |

| N-Methyl-N'-(hydroxymethyl)thiourea | C₃H₈N₂OS | 120.17 | -0.2 | High |

| 1-tert-Butyl-3-(2-methylphenyl)thiourea | C₁₂H₁₈N₂S | 222.35 | 3.8 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.